molecular formula C14H13N3 B1243530 2-(2,4-Dimethylphenyl)-2h-benzotriazole

2-(2,4-Dimethylphenyl)-2h-benzotriazole

Cat. No.: B1243530
M. Wt: 223.27 g/mol
InChI Key: YLGGLOBLERAEMJ-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylphenyl)-2H-benzotriazole is a non-planar benzotriazole derivative where the twisting angle between the benzotriazole ring and the phenyl group is 48.12(6)º . This specific molecular conformation, established by X-ray diffraction studies, is a critical feature for researchers investigating structure-activity relationships in sterically hindered systems . As an analog of the well-known photoprotector Tinuvin P, this compound is of significant interest in materials science for the development of advanced UV-absorbers, where its structure provides insights into the balance between π-electron delocalization and steric interactions that influence photostability mechanisms . The benzotriazole core is recognized as a privileged structure in medicinal chemistry, demonstrating versatile biological properties . Benzotriazole derivatives have been extensively investigated for their antimicrobial, antiprotozoal, and antitubulin activities, often serving as a bioisosteric replacement for other triazolic systems or fused into polycyclic structures to modify their mode of action . Synthesized via a three-step procedure from 2,4-dimethyl-N-(2-nitrophenyl)benzamide, this compound has been fully characterized by multinuclear NMR and is a high-purity tool for scientific investigation . Its well-defined structure makes it a valuable candidate for researchers exploring new pharmacologically active compounds or for use as a synthetic auxiliary in organic synthesis . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C14H13N3

Molecular Weight

223.27 g/mol

IUPAC Name

2-(2,4-dimethylphenyl)benzotriazole

InChI

InChI=1S/C14H13N3/c1-10-7-8-14(11(2)9-10)17-15-12-5-3-4-6-13(12)16-17/h3-9H,1-2H3

InChI Key

YLGGLOBLERAEMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2N=C3C=CC=CC3=N2)C

Synonyms

2-(2,4-dimethylphenyl)-2H-benzotriazole

Origin of Product

United States

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 2-(2,4-dimethylphenyl)-2H-benzotriazole typically involves a multi-step process starting from 2,4-dimethyl-N-(2-nitrophenyl)benzamide. The compound is synthesized through the formation of intermediates that are subsequently converted into the final product. The yield of this synthesis can be as high as 80% . Structural studies using techniques such as multinuclear NMR and X-ray diffraction have provided insights into the molecular conformation of the compound, indicating that its efficiency is influenced by the planarity of the 2-aryl-2H-benzotriazole system during proton transfer processes .

UV Absorption and Photostabilization

One of the primary applications of this compound is in UV absorption and photostabilization. This compound acts as an effective UV absorber in coatings, which protects materials from degradation due to UV radiation. Studies have demonstrated that it helps maintain the aesthetic qualities of coatings over time by preventing gloss loss and surface cracking caused by prolonged exposure to sunlight .

Table 1: Comparison of UV Absorbing Agents

CompoundApplicationEffectiveness
This compoundUV absorber in coatingsHigh
2-(2-hydroxyphenyl)benzotriazoleUV stabilizer in plasticsModerate
HALS (Hindered Amine Light Stabilizers)Auxiliary stabilizer for coatingsVery High

Research has highlighted the biological activities associated with benzotriazole derivatives, including analgesic and anti-inflammatory effects. In animal studies, compounds related to this compound exhibited significant analgesic activity when tested against pain models such as the hot plate method and acetic acid-induced writhing tests . These findings suggest potential therapeutic applications in pain management.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Studies indicate that benzotriazole derivatives can exhibit antibacterial and antifungal activities against various pathogens. The presence of specific substituents on the benzotriazole scaffold enhances these activities, making them suitable candidates for developing new antimicrobial agents .

Table 2: Biological Activities of Benzotriazole Derivatives

Activity TypeTested CompoundsResults
AnalgesicVarious benzotriazole derivativesSignificant activity
AntibacterialBenzotriazole derivativesEffective against Gram-positive bacteria
AntifungalBenzotriazole derivativesModerate to high activity

Material Science Applications

In material science, this compound is utilized in polymer formulations to enhance thermal stability and resistance to photo-degradation. Its incorporation into polymer matrices improves the longevity and durability of products exposed to outdoor conditions .

Case Studies

  • Photostabilization in Paints : A study demonstrated that incorporating this compound into paint formulations significantly improved their resistance to UV degradation compared to control samples without this additive.
  • Pain Management Research : Clinical trials involving derivatives of benzotriazoles showed promising results in reducing pain perception in subjects compared to standard analgesics.

Chemical Reactions Analysis

Photochemical Behavior

The compound exhibits excited-state intramolecular proton transfer (ESIPT) , a critical mechanism for UV absorption and photostability :

Property Observation Experimental Evidence
UV Absorptionλₘₐₓ ≈ 340 nmMatches Tinuvin® P analogs
ESIPT EfficiencyReduced compared to Tinuvin® P due to steric hindranceSolid-state NMR and X-ray diffraction
Fluorescence QuenchingNon-radiative decay dominatesComparative studies with planar analogs

Mechanism :

  • Upon UV excitation, the hydroxyl proton (O–H) transfers to the adjacent nitrogen (N–3) in the benzotriazole ring .

  • The steric bulk of the 2,4-dimethylphenyl group disrupts planarity, slowing proton transfer and increasing thermal relaxation .

Solid-State Reactivity

X-ray diffraction and multinuclear NMR studies reveal conformational dynamics :

Technique Key Findings
X-ray DiffractionDihedral angle between benzotriazole and phenyl rings: 38.5°
¹⁵N NMR (Solid-State)Two distinct nitrogen signals: –69.7 ppm (N-1) and –89.3 ppm (N-3)
Computational Modeling (DFT B3LYP/6-31G**)Ground-state energy minima align with twisted conformation

Implications :

  • The twisted geometry minimizes π-orbital overlap, reducing susceptibility to oxidative degradation .

  • Solid-state proton transfer is less efficient than in solution due to restricted molecular motion .

Comparative Reactivity with Analogues

A comparison with 2-phenyl-2H-benzotriazole (5 ) highlights steric and electronic effects :

Parameter 2-(2,4-Dimethylphenyl)-2H-Benzotriazole 2-Phenyl-2H-Benzotriazole
Dihedral Angle38.5°12.3°
¹H NMR (C6D6)δ 7.82–6.90 (m, aromatic), δ 2.40 (s, CH₃)δ 7.95–7.30 (m, aromatic)
Thermal StabilityDecomposes at 280°CDecomposes at 265°C
  • Methyl substituents enhance thermal stability but reduce photochemical activity compared to less hindered analogs .

Preparation Methods

Step 1: Formation of 2,4-Dimethyl-N-(2-Nitrophenyl)Benzamide

The synthesis begins with the acylation of 2-nitroaniline using 2,4-dimethylbenzoyl chloride in pyridine. This yields 2,4-dimethyl-N-(2-nitrophenyl)benzamide (Compound 2 ) with an 89% yield.
Reaction Conditions :

  • Reactants : 2-Nitroaniline, 2,4-dimethylbenzoyl chloride.

  • Solvent : Pyridine.

  • Temperature : Room temperature.

  • Key Data : Melting point = 122–123°C (ethanol recrystallization).

Step 2: Synthesis of Tetrazole Intermediate

Phosphorus pentachloride converts the benzamide into 2,4-dimethyl-N-(2-nitrophenyl)benzimidoyl chloride (Compound 3 ), which reacts with sodium azide in dry DMF to form 5-(2,4-dimethylphenyl)-1-(2-nitrophenyl)-1H-tetrazole (Compound 4 ) in 74% yield.
Reaction Conditions :

  • Reactants : Compound 2 , PCl₅, NaN₃.

  • Solvent : Dry DMF.

  • Temperature : 80°C for 1 hour.

  • Key Data : Melting point = 111–112°C (ethanol-water recrystallization).

Step 3: Thermolysis to 2-(2,4-Dimethylphenyl)-2H-Benzotriazole

Thermolysis of Compound 4 in nitrobenzene at reflux (210–220°C) induces cyclization, yielding the final product with 80% efficiency.
Reaction Conditions :

  • Solvent : Nitrobenzene.

  • Temperature : Vigorous reflux.

  • Purification : Column chromatography (chloroform/hexane 6:4).

Alternative Synthetic Approaches

Diazotization-Cyclization of 1,2-Diamines

Patents describe diazotization of substituted 1,2-diamines using NaNO₂ in acidic media (e.g., H₂SO₄ or acetic acid). While applicable to benzotriazoles broadly, this method requires precise temperature control (50–100°C) to avoid side reactions.

Characterization and Analytical Data

X-Ray Crystallography

X-ray diffraction of this compound reveals:

  • Twisting angle : 48.12° between benzotriazole and phenyl rings.

  • Bond lengths : C1–N1 = 1.353 Å, N1–N2 = 1.339 Å.

Table 1: Comparative X-Ray Data for Benzotriazole Derivatives

ParameterThis compound2-Phenyl-2H-Benzotriazole
Space groupP2₁2₁2₁Pnma
Twisting angle (°)48.121.1
C–N bond length (Å)1.3531.348

NMR Spectroscopy

1H-NMR (CDCl₃) :

  • Aromatic protons: δ 7.59 (d, H-6'), 7.44 (m, H-5/H-6).

  • Methyl groups: δ 2.42 (s, CH₃-4'), 2.38 (s, CH₃-2').

13C-NMR (CDCl₃) :

  • Quaternary carbons: δ 144.7 (C-3a/C-7a), 139.6 (C-4').

  • Methyl carbons: δ 21.1 (CH₃-4'), 18.7 (CH₃-2').

Challenges and Optimizations

Side Reactions in Thermolysis

Nitrobenzene, while effective, poses toxicity concerns. Substitutes like diphenyl ether were explored but resulted in lower yields.

Steric Hindrance Effects

The 2,4-dimethyl group impedes conjugation between aromatic systems, confirmed by:

  • 13C-NMR : δ C-meta – δ C-ortho = 5.3 ppm (vs. 9.4 ppm in planar Tinuvin® P).

  • 15N-NMR : N-2 chemical shift = –107.3 ppm (solid state).

Industrial-Scale Considerations

Solvent Selection

Nitrobenzene remains optimal for thermolysis despite toxicity. Alternatives (e.g., DMF) reduce yields by 15–20%.

Catalyst Recovery

Pd/C catalysts in hydrogenation methods require filtration via Celite, with reuse potential after washing .

Q & A

Q. What is the synthetic pathway for 2-(2,4-dimethylphenyl)-2H-benzotriazole, and what are the critical reaction parameters?

The compound is synthesized via a three-step procedure starting from 2,4-dimethyl-N-(2-nitrophenyl)benzamide. Key steps include:

  • Formation of a tetrazole intermediate (5-(2,4-dimethylphenyl)-1-(2-nitrophenyl)-1H-tetrazole).
  • Reduction of the nitro group and cyclization to yield the benzotriazole core. Critical parameters include reaction time (e.g., 18-hour reflux for intermediate formation), solvent choice (DMSO for solubility), and purification methods (crystallization with water-ethanol mixtures) to achieve a 65% yield .

Q. How is the structural integrity of this compound confirmed using spectroscopic methods?

Multinuclear NMR (¹H, ¹³C, and ¹⁵N) is essential for structural validation. Key spectral features include:

  • ¹H NMR : Distinct aromatic proton signals for the benzotriazole ring (δ 7.5–8.5 ppm) and methyl groups (δ 2.0–2.5 ppm).
  • ¹⁵N NMR : Differentiation of nitrogen environments in the triazole ring (e.g., N1 vs. N2/N3 positions). Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .

Q. What solvents and conditions are optimal for recrystallizing this compound?

Water-ethanol mixtures (1:1 v/v) are commonly used for recrystallization, achieving a melting point of 141–143°C. Slow cooling and prolonged stirring (12 hours) enhance crystal purity .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the spatial arrangement of this compound?

Single-crystal X-ray diffraction provides precise bond angles, torsion angles, and packing interactions. For example:

  • Monoclinic crystal system (space group P21/c) with unit cell parameters: a = 8.3648 Å, b = 20.0061 Å, c = 10.0340 Å, β = 100.200° .
  • Hydrogen-bonding networks and dihedral angles between the benzotriazole and dimethylphenyl groups clarify conformational stability .

Q. What computational methods are effective for predicting the compound’s photostability and UV absorption properties?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model electronic transitions and excited-state behavior. Key outputs include:

  • HOMO-LUMO energy gaps correlating with UV-Vis absorption maxima.
  • Simulated IR spectra to validate experimental vibrational modes (e.g., C-N stretching at ~1350 cm⁻¹) .

Q. How do contradictory biological activity data arise in enzyme inhibition studies, and how can they be resolved?

Discrepancies may stem from assay conditions (e.g., pH, co-solvents) or impurity profiles. Methodological solutions include:

  • Reproducing assays under standardized conditions (e.g., 25°C, pH 7.4).
  • Purity verification via HPLC (≥98% purity, C18 column, acetonitrile-water gradient).
  • Dose-response curve analysis to calculate IC₅₀ values with confidence intervals .

Q. What analytical techniques are recommended for identifying degradation products of this compound in environmental samples?

  • LC-MS/MS : Detects hydroxylated or cleaved derivatives (e.g., 2,4-dimethylphenol fragments) with high sensitivity.
  • GC-MS : For volatile degradation products after derivatization (e.g., silylation).
  • Photostability studies : Accelerated UV exposure (λ = 254–365 nm) to simulate environmental breakdown pathways .

Q. How can reaction yields be optimized for large-scale synthesis?

  • Catalyst screening : Lewis acids (e.g., ZnCl₂) may enhance cyclization efficiency.
  • Solvent optimization : Replacing DMSO with DMAc (dimethylacetamide) improves solubility and reduces side reactions.
  • Flow chemistry : Continuous processing minimizes intermediate decomposition .

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